![molecular formula C15H19O10- B14253533 4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate CAS No. 345352-42-3](/img/structure/B14253533.png)
4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” is a complex organic compound that may have potential applications in various fields such as polymer chemistry, materials science, and possibly biomedical research. The compound’s structure suggests it could be involved in forming polymers or acting as a monomer in copolymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” likely involves multiple steps, including esterification and acrylation reactions. A possible synthetic route could involve:
Esterification: Reacting a butanedioic acid derivative with an alcohol to form an ester.
Acrylation: Introducing an acryloyloxy group through a reaction with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions (temperature, pressure, solvent choice) would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction might yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions could replace functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions but could include various esters, alcohols, or carboxylic acids.
Applications De Recherche Scientifique
Chemistry
Polymer Chemistry: As a monomer in the synthesis of copolymers with unique properties.
Materials Science: Potential use in creating advanced materials with specific mechanical or chemical properties.
Biology and Medicine
Drug Delivery: Possible applications in designing drug delivery systems due to its functional groups.
Biocompatible Materials: Use in creating materials compatible with biological systems.
Industry
Coatings and Adhesives: Utilized in the formulation of specialized coatings or adhesives.
Mécanisme D'action
The compound’s mechanism of action would depend on its application. For instance, in polymer chemistry, it might act as a cross-linking agent, forming networks that enhance material properties. In drug delivery, it could interact with biological molecules, facilitating targeted delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic Esters: Compounds like methyl methacrylate or ethyl acrylate.
Polyesters: Similar to poly(butylene succinate) or poly(lactic acid).
Uniqueness
“4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” is unique due to its specific functional groups, which may impart distinct properties such as enhanced reactivity or specific interactions with other molecules.
Propriétés
Numéro CAS |
345352-42-3 |
|---|---|
Formule moléculaire |
C15H19O10- |
Poids moléculaire |
359.30 g/mol |
Nom IUPAC |
4-[4-(3-carboxypropanoyloxy)-2-prop-2-enoyloxybutoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H20O10/c1-2-13(20)25-10(9-24-15(22)6-4-12(18)19)7-8-23-14(21)5-3-11(16)17/h2,10H,1,3-9H2,(H,16,17)(H,18,19)/p-1 |
Clé InChI |
JCRPIYAUXJMAMR-UHFFFAOYSA-M |
SMILES canonique |
C=CC(=O)OC(CCOC(=O)CCC(=O)O)COC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


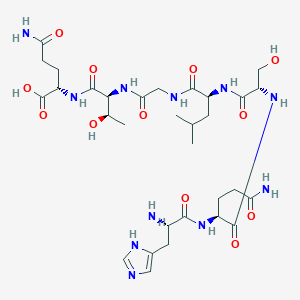

![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)


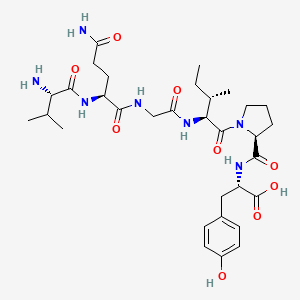
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)


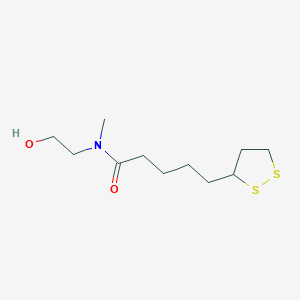

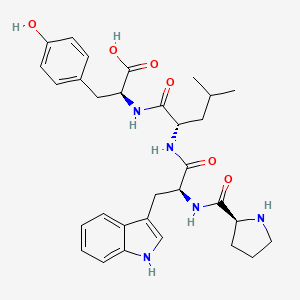
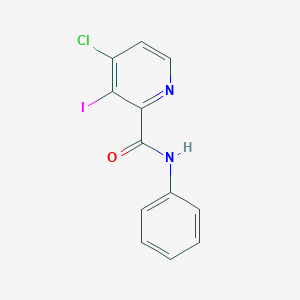
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
